1,1-Dibromoethane (CAS 557-91-5), also known as ethylidene dibromide, is a geminal dihaloalkane, meaning both bromine atoms are attached to the same carbon atom. This structural arrangement is the primary determinant of its chemical reactivity, distinguishing it from its vicinal isomer, 1,2-dibromoethane. It is a colorless to slightly brown liquid at room temperature, soluble in many organic solvents but with limited solubility in water. Its principal value in procurement is as a specialized chemical intermediate, particularly in reactions where the specific reactivity of a geminal dihalide is required for controlled synthesis.
Direct substitution of 1,1-dibromoethane with its common isomer, 1,2-dibromoethane, is chemically unfeasible and leads to process failure. The positional difference of the bromine atoms—geminal (1,1-) versus vicinal (1,2-)—dictates fundamentally different outcomes in key synthetic reactions like elimination and hydrolysis. For example, dehydrobromination of 1,1-dibromoethane is a standard route to vinyl bromide, whereas the same reaction with 1,2-dibromoethane can proceed further to form acetylene, an often undesirable and hazardous byproduct. Similarly, hydrolysis of geminal dihalides yields aldehydes or ketones, while vicinal dihalides do not undergo this transformation readily. This makes isomer-specific procurement essential for achieving the desired product, yield, and process safety.
1,1-Dibromoethane possesses a significantly lower boiling point compared to its vicinal isomer, 1,2-dibromoethane. Authoritative database values place the boiling point of 1,1-dibromoethane at approximately 108-109 °C. In contrast, the boiling point of 1,2-dibromoethane is consistently reported in the range of 131-132 °C. This substantial difference of over 20 °C is a critical parameter for process design.
| Evidence Dimension | Boiling Point (°C) |
| Target Compound Data | 108–109 °C |
| Comparator Or Baseline | 1,2-Dibromoethane: 131–132 °C |
| Quantified Difference | ~23 °C lower than 1,2-dibromoethane |
| Conditions | Standard atmospheric pressure |
This significant boiling point differential allows for efficient separation from its common isomer and other higher-boiling process components via fractional distillation, enabling higher purity and better process control.
The geminal structure of 1,1-dibromoethane provides a direct and controlled pathway for the synthesis of vinyl bromide through a single elimination of hydrogen bromide. In contrast, the vicinal isomer, 1,2-dibromoethane, while also a precursor to vinyl bromide, presents a risk of a second elimination reaction. This subsequent reaction can produce acetylene, a potentially explosive and often undesirable byproduct in polymerization feedstocks, necessitating stricter process controls to ensure mono-elimination.
| Evidence Dimension | Reaction Pathway Selectivity |
| Target Compound Data | Undergoes single dehydrobromination to yield vinyl bromide. |
| Comparator Or Baseline | 1,2-Dibromoethane: Can undergo double dehydrobromination to form acetylene byproduct. |
| Quantified Difference | Qualitatively higher selectivity by avoiding a major byproduct pathway. |
| Conditions | Base-mediated elimination reaction (dehydrobromination). |
Procuring 1,1-dibromoethane provides a more direct and inherently selective route to vinyl bromide, minimizing the formation of hazardous byproducts and potentially simplifying purification protocols.
The electrochemical reduction pathways of geminal and vicinal dihalides are fundamentally different. Vicinal dihalides like 1,2-dibromoethane typically undergo a concerted two-electron reduction, eliminating both halides to form an alkene (ethene). In contrast, geminal dihalides such as 1,1-dibromoethane are reduced stepwise, often forming intermediate carbanions or carbene-like species. This mechanistic divergence allows 1,1-dibromoethane to be used in synthetic routes that are inaccessible with its vicinal isomer.
| Evidence Dimension | Electrochemical Reduction Product |
| Target Compound Data | Forms intermediate carbanions/carbenes, enabling further functionalization. |
| Comparator Or Baseline | 1,2-Dibromoethane: Directly forms ethene via concerted elimination. |
| Quantified Difference | Fundamentally different reaction mechanism and product profile. |
| Conditions | Electrochemical reduction at a cathode. |
For applications in electrosynthesis requiring the generation of ethylidene synthons or carbene-mediated reactions, 1,1-dibromoethane is the required isomer, as 1,2-dibromoethane will not produce the necessary reactive intermediates.
As a direct precursor for vinyl bromide, 1,1-dibromoethane is specified in processes where minimizing the co-production of acetylene is critical for safety, catalyst longevity, or final polymer quality. Its single elimination pathway makes it the preferred feedstock for these controlled monomer syntheses.
In complex reaction mixtures containing multiple brominated species or high-boiling solvents, the distinct, lower boiling point of 1,1-dibromoethane is a key processing advantage. It is the correct choice when downstream purification relies on fractional distillation to isolate the target compound from its common isomer, 1,2-dibromoethane.
Used as a reagent in organic synthesis where the ethylidene (`CH3CH=`) group is required. Its unique reactivity, distinct from the ethylene bridge (`-CH2CH2-`) provided by its vicinal isomer, makes it an essential building block for specific molecular architectures.
Acute Toxic;Irritant